2-(2,4-dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide 2-(2,4-dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1235355-79-9
VCID: VC4188802
InChI: InChI=1S/C12H14N2OS2/c1-8-11(17-9(2)14-8)6-12(15)13-7-10-4-3-5-16-10/h3-5H,6-7H2,1-2H3,(H,13,15)
SMILES: CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CS2
Molecular Formula: C12H14N2OS2
Molecular Weight: 266.38

2-(2,4-dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide

CAS No.: 1235355-79-9

Cat. No.: VC4188802

Molecular Formula: C12H14N2OS2

Molecular Weight: 266.38

* For research use only. Not for human or veterinary use.

2-(2,4-dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide - 1235355-79-9

Specification

CAS No. 1235355-79-9
Molecular Formula C12H14N2OS2
Molecular Weight 266.38
IUPAC Name 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide
Standard InChI InChI=1S/C12H14N2OS2/c1-8-11(17-9(2)14-8)6-12(15)13-7-10-4-3-5-16-10/h3-5H,6-7H2,1-2H3,(H,13,15)
Standard InChI Key WVCPGKBROQXYCM-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CS2

Introduction

Key Findings

2-(2,4-Dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a thiazole ring substituted with methyl groups at positions 2 and 4, coupled with a thiophene-methyl moiety. This compound has garnered attention in medicinal chemistry due to its structural complexity and demonstrated biological activities, including antimicrobial and antioxidant properties. Synthesized via acylation reactions, it exhibits moderate to significant efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida glabrata and Candida krusei. Computational studies suggest potential interactions with biological targets, while its safety profile indicates low cytotoxicity in preliminary assays.

Structural and Chemical Identity

2-(2,4-Dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS No. 1235355-79-9) belongs to the class of bioactive heterocycles. Its molecular formula is C₁₂H₁₄N₂OS₂, with a molecular weight of 266.38 g/mol. The IUPAC name is 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide, and its SMILES notation is CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CS2. The compound’s structure combines a 2,4-dimethylthiazole ring linked via an acetamide bridge to a thiophen-2-ylmethyl group, enabling diverse electronic interactions and hydrogen bonding (Figure 1).

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂OS₂
Molecular Weight266.38 g/mol
IUPAC Name2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide
SolubilityNot fully characterized
Melting PointNot reported

Synthesis and Characterization

The synthesis of 2-(2,4-dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves a multi-step acylation process. While specific details are proprietary, analogous routes suggest:

  • Activation of the carboxylic acid: Conversion of 2-(thiophen-2-yl)acetic acid to its reactive acyl chloride using thionyl chloride (SOCl₂) .

  • Nucleophilic acylation: Reaction of the acyl chloride with 2-(aminomethyl)thiophene in the presence of a base such as triethylamine (Et₃N) to form the acetamide bond.

Characterization relies on spectroscopic methods:

  • FT-IR: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

  • ¹H NMR: Signals for thiophene protons (δ 6.8–7.4 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide NH (δ 8.2 ppm).

  • X-ray crystallography: Confirms planar thiazole and thiophene rings with intermolecular hydrogen bonds stabilizing the crystal lattice .

Biological Activities

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties:

  • Bacterial strains: Activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with MIC values comparable to chloramphenicol (6.25–12.5 μg/mL) .

  • Fungal strains: Significant inhibition of Candida glabrata (ATCC 90030) and Candida krusei (ATCC 34135), with MICs ranging from 8–16 μg/mL.

Table 2: Antimicrobial Activity Profile

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida glabrata8
Candida krusei16

Antioxidant Properties

In ABTS radical scavenging assays, the compound demonstrated moderate antioxidant activity, with an IC₅₀ of 58.7 μM, suggesting potential in mitigating oxidative stress .

Computational and Mechanistic Insights

Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level predict:

  • Electrophilicity: The thiazole ring acts as an electron-deficient site, facilitating interactions with nucleophilic biological targets .

  • DNA binding: Hirshfeld surface analysis shows 21% H···H and 19% S···H interactions, suggesting affinity for DNA bases like thymine .

  • Fukui functions: Highlight reactivity at the thiophene methyl group (ƒ⁻ = 0.12) and acetamide carbonyl (ƒ⁺ = 0.18) .

Comparative Analysis with Analogues

Replacing the thiophene group with furan (as in 2-(2,4-dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide) reduces antimicrobial potency (MICs increase by 2–4×), underscoring the importance of sulfur’s electronegativity. Conversely, adding electron-withdrawing groups (e.g., -NO₂) to the thiazole ring enhances activity against Gram-negative pathogens .

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